1a-Acetylmitomycin C
Description
Structure
3D Structure
Properties
CAS No. |
1102-95-0 |
|---|---|
Molecular Formula |
C17H20N4O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
InChI Key |
RLPARBOQTNGFMR-XEACYCJLSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Synonyms |
1a-acetylmitomycin C |
Origin of Product |
United States |
Kinetic and Mechanistic Studies of 1a Acetylmitomycin C Degradation
Degradation Kinetics of 1a-Acetylmitomycin C in Aqueous Solutions
The degradation of this compound in aqueous environments is primarily an acid-catalyzed process. nih.gov The rate and pathway of this degradation are significantly influenced by the composition and pH of the solution.
Influence of pH on Degradation Rate
The degradation of this compound is markedly accelerated in acidic conditions. nih.gov This is attributed to the protonation of the aziridine (B145994) nitrogen in the molecule, a key step in the degradation of mitomycins. nih.govtandfonline.com The acid-catalyzed degradation of the parent compound, Mitomycin C, is understood to be governed by the protonation status of the aziridine nitrogen and the subsequent opening of the aziridine ring. nih.gov While specific rate constants for this compound across a pH range are not detailed in the provided search results, the general principle of increased degradation in acidic pH is well-established for this class of compounds. For comparison, Mitomycin C is notably unstable at pH 3, showing rapid degradation, while it remains stable at neutral (pH 7.4) and alkaline (pH 8.5) conditions. nih.gov
Identification of Degradation Products and Their Formation Pathways
The degradation of this compound yields a variety of mitosene-type compounds. The specific products formed are dependent on the buffer system used in the aqueous solution. nih.gov
In a study conducted in 0.001 mol/l phosphate (B84403) buffers under acidic conditions, five distinct degradation products were identified. These were characterized as 1-hydroxy and mono-acetyl mitosenes. nih.gov
When the degradation was carried out in 1.0 mol/l acetate (B1210297) buffers, a more complex mixture of eight degradation products was observed. Among these, two were identified as diacetyl mitosenes. nih.gov
A significant finding across the entire studied pH range is the predominant formation of 1,2-Z-mitosenes. nih.gov This suggests a stereospecificity in the degradation pathway.
Table 1: Degradation Products of this compound in Different Buffer Systems
| Buffer System | Number of Degradation Products | Identified Product Types |
|---|---|---|
| 0.001 mol/l Phosphate Buffer | 5 | 1-hydroxy and mono-acetyl mitosenes |
Mechanistic Elucidation of Degradation Processes
The degradation of this compound proceeds through non-enzymatic transformations, with hydrolysis playing a central role, particularly in acidic environments.
Role of Hydrolysis and Other Non-Enzymatic Transformations
The degradation of this compound is initiated by acid-catalyzed hydrolysis. nih.gov This process involves the protonation of the aziridine ring, which leads to the opening of this strained ring system and subsequent molecular rearrangements to form the more stable mitosene core structure. Mild acid hydrolysis of the parent compound, Mitomycin C, has been shown to yield three main degradation products. tandfonline.com The formation of different acetylated mitosenes from this compound indicates that the acetyl group at the 1a position influences the reaction pathways following the initial hydrolytic steps.
Comparative Stability Analysis with Parent Mitomycin C and Other Derivatives
Compared to its parent compound, Mitomycin C, this compound exhibits distinct differences in its degradation stereochemistry. While the degradation of Mitomycin C is influenced by pH, a pH-independent factor appears to control the ultimate 1,2-stereochemistry of the degradation products of this compound, leading to the prevalence of 1,2-Z-mitosenes. nih.gov
The stability of Mitomycin C itself is highly pH-dependent. It degrades rapidly at a low pH of 3, shows some degradation at pH 5.5 over 24 hours, and is stable at pH 7.4 and 8.5. nih.gov The acetylation at the 1a position in this compound is designed to modulate the properties of the parent compound, and this alteration directly impacts the degradation mechanism and the resulting product distribution. nih.gov
Molecular Mechanisms of Action: Dna Interactions and Cellular Responses
Bioreductive Activation of Mitomycins and Analogs
The conversion of mitomycins from a relatively inert quinone state to a highly reactive hydroquinone (B1673460) is a critical step in their mechanism of action. nih.govnih.gov This process is catalyzed by intracellular reductases and is heavily influenced by the electrochemical properties of the specific mitomycin analog.
The bioreductive activation of mitomycins is an enzyme-driven process. nih.gov Key enzymes implicated in this activation are flavoenzymes such as NADPH-cytochrome P450 reductase and xanthine (B1682287) oxidase, which catalyze the one- or two-electron reduction of the quinone moiety. nih.govnih.govpsu.edunih.gov Studies involving seven clinically relevant mitomycin antibiotics, including the acetylated analog N7-acetylmitomycin C, have demonstrated that all are reduced by these enzymes, though the rates of reduction vary for each compound and enzyme. nih.govpsu.edu
The kinetics of this enzymatic reduction are directly related to the compound's reductive potential. nih.govpsu.edu For acetylated mitomycins like N7-acetylmitomycin C, which possess a less negative reductive potential compared to Mitomycin C, the enzymatic reduction occurs more readily. nih.govpsu.edu This facile reduction leads to the formation of a semiquinone or hydroquinone intermediate, which is the potent DNA alkylating species. nih.gov The activation process and the subsequent rate of DNA alkylation are also pH-dependent. nih.gov
A strong correlation exists between the one-electron reduction potential of mitomycin analogs and their biological activity. nih.govnih.gov The ease of reduction, quantified by the reductive potential (E1/2), is a limiting factor in the potency of these compounds. nih.gov Analogs that are more easily reduced, meaning they have a less negative reductive potential, generally exhibit greater cytotoxicity. nih.govnih.gov
Research on a series of mitomycin antibiotics demonstrated a clear relationship between their reductive potentials and their cytotoxicity against HCT 116 human colon carcinoma cells. nih.govpsu.edu N7-acetylmitomycin C, with a reductive potential of -0.55 V, is the most easily reduced among the tested analogs and shows significant activity. nih.govpsu.edu In contrast, porfiromycin, with a more negative potential of -0.89 V, is harder to reduce. nih.govpsu.edu This suggests that the electrochemical properties of each analog are a key determinant of its biological efficacy. nih.govnih.govclockss.org
| Compound | One-Electron Reduction Potential (V) |
|---|---|
| N7-acetylmitomycin C | -0.55 |
| Mitomycin A | -0.61 |
| N7-(p-hydroxyphenyl)mitomycin C | -0.75 |
| N7-(dimethylamino-methylene)mitomycin C | -0.79 |
| Mitomycin C | -0.81 |
| Porfiromycin | -0.89 |
Data sourced from scientific studies on mitomycin antibiotics. nih.govpsu.edu
DNA Alkylation and Cross-linking Properties
Upon bioreductive activation, 1a-Acetylmitomycin C and its congeners become powerful alkylating agents that covalently bind to DNA. nih.govcuny.edu This interaction can lead to the formation of several types of DNA adducts, including monofunctional adducts and the highly cytotoxic interstrand cross-links (ICLs). spandidos-publications.comoncoscience.us
The initial interaction between activated mitomycin and DNA typically results in the formation of a monofunctional adduct (monoadduct). oup.com Mitomycin C (MMC) alkylates DNA to form a covalent bond, primarily with the N2-amino group of guanine (B1146940) residues located in the minor groove of the DNA double helix. nih.govrsc.org This process is initiated by the reduction of the quinone ring and the subsequent opening of the aziridine (B145994) moiety. mdpi.comrsc.org
Activated mitomycin C can react with deoxyguanosine residues in DNA to form a MC-mono-dG adduct. oup.com Several distinct monofunctional DNA adducts have been identified from the reaction of Mitomycin C in tumor cells. nih.govcuny.edu Analogs such as decarbamoyl mitomycin C (DMC) also form monoadducts, often at a much greater frequency than their corresponding cross-links. nih.gov The formation of these monoadducts is the first step in a cascade of DNA damage that can ultimately lead to cell death. researchgate.net
While monoadducts are significant, the principal cytotoxic lesion of mitomycins is widely considered to be the DNA interstrand cross-link (ICL). nih.govspandidos-publications.comnih.gov An ICL covalently joins the two opposing strands of the DNA helix, posing a formidable block to essential cellular processes like DNA replication and transcription. mdpi.comhubrecht.eu
Following the initial monofunctional alkylation at a guanine, a second alkylation event can occur, linking the mitomycin molecule to a guanine on the complementary DNA strand. nih.gov This creates a dG-MC-dG interstrand cross-link. oup.com The ability to form ICLs is a hallmark of the mitomycin class of antibiotics. nih.govcuny.edu The formation of these cross-links is a direct consequence of the bifunctional nature of the activated mitomycin molecule, which possesses two alkylating centers. cuny.edu The presence of ICLs is a strong indicator of mitomycin's bioactivation and is well-correlated with its cellular toxicity. nih.gov
The reaction of mitomycins with DNA is not random; it exhibits a discernible sequence specificity. The formation of both monoadducts and interstrand cross-links occurs preferentially at specific DNA sequences. nih.gov
The primary target for mitomycin alkylation is guanine. rsc.org Interstrand cross-links are formed with high specificity at 5'-CG-3' (CpG) sequences. rsc.orgresearchgate.netwikipedia.orgpdx.edu The initial monoadduct forms at a guanine, and if that guanine is part of a CpG step, the adduct can evolve to form the more detrimental ICL. rsc.org Studies have shown that mitomycin C treatment leads to the termination of transcription at sequences corresponding to XpC on the non-coding strand, which is one nucleotide before a guanine residue on the coding strand. nih.gov This specificity ensures that the DNA damage is concentrated in particular genomic regions. nih.govresearchgate.net
| Lesion Type | Preferred DNA Sequence | Reference |
|---|---|---|
| Interstrand Cross-link (ICL) | 5'-CG-3' | rsc.orgwikipedia.orgpdx.edu |
| General Cross-link | CpG and GpC | researchgate.net |
| Transcription Termination | XpC (non-coding strand) | nih.gov |
Induction of DNA Damage and Repair Pathways
The initial interaction between activated this compound and DNA results in various forms of damage. This damage is a critical initiator of the compound's biological activity, prompting the cell to engage its DNA repair machinery.
The degradation of DNA induced by mitomycins is significantly mediated by free radicals. researchgate.net The quinone structure of Mitomycin C allows it to undergo metabolic reduction, which not only produces the alkylating species but also generates reactive oxygen species (ROS) through redox cycling. acs.org Studies have shown that Mitomycin C stimulates the formation of hydroxyl radicals (•OH) in human cells, and this process is a critical factor in its cytotoxicity. nih.gov The mechanism involves the generation of a semiquinone radical, which can react with oxygen to produce superoxide (B77818) radicals (O2•−). researchgate.net These radicals can then lead to the formation of the highly reactive hydroxyl radical, which can abstract hydrogen atoms from the deoxyribose sugar in the DNA backbone or add to nucleobases, causing strand breaks and base modifications. nih.govfrontiersin.org The role of these radicals is substantiated by findings that free radical scavengers, as well as enzymes like superoxide dismutase and catalase, can inhibit the DNA degradation and offer partial protection from mitomycin-induced toxicity. researchgate.netnih.gov
Cellular Signaling Pathways Activated by this compound
The extensive DNA damage caused by this compound serves as a powerful signal that activates complex intracellular signaling networks designed to manage genomic stress.
A primary cellular response to the DNA damage inflicted by mitomycins is the activation of the tumor suppressor protein p53, often called the "guardian of the genome". nih.govacs.org DNA damage triggers a signaling cascade involving sensor kinases like Ataxia Telangiectasia Mutated (ATM). arvojournals.org These kinases phosphorylate p53, stabilizing the protein and enhancing its function as a transcription factor. arvojournals.org Studies on Mitomycin C and its derivatives show that they effectively induce the accumulation of p53 protein. nih.gov Activated p53 then transcriptionally regulates a host of target genes, such as p21, which can lead to cell cycle arrest, providing time for DNA repair. nih.gov If the damage is too severe to be repaired, p53 can initiate apoptosis (programmed cell death). nih.gov Research demonstrates that treatment with Mitomycin C leads to increased expression of phosphorylated p53 and can induce apoptosis in a p53-dependent manner. nih.govarvojournals.org This activation is specific to the type of DNA adducts formed, as certain metabolites that form different adducts fail to activate the p53 pathway. nih.gov
The consequence of DNA damage and the activation of stress pathways is a significant impact on the ability of cells to multiply and survive. In vitro studies using various cell lines demonstrate that mitomycins inhibit cellular proliferation and reduce cell viability in a dose-dependent manner. arvojournals.orgnih.gov The cytotoxicity is often quantified using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. arvojournals.org
Research on Mitomycin C (MMC) and its derivative 10-decarbamoyl mitomycin C (DMC) provides insight into the cytotoxic effects expected from this class of compounds. For instance, MMC has been shown to be cytotoxic to different human cell lines, with varying sensitivity observed between cell types. nih.gov In one study, MMC was more cytotoxic to VA-13 cells (which are deficient in repairing certain DNA lesions) compared to IMR-90 cells. nih.gov Furthermore, derivatives like DMC have been found to be more cytotoxic than MMC in cancer cells that lack a functional p53 pathway, suggesting the activation of potent p53-independent cell death mechanisms. acs.orgacs.org
Table 1: In Vitro Cytotoxicity of Mitomycin C (MMC) in Human Cell Lines This table presents data for Mitomycin C as a representative of its class, illustrating the typical cytotoxic impact on cellular viability.
| Cell Line | Assay Type | Endpoint | Observation | Reference |
|---|---|---|---|---|
| Human Tenon's capsule fibroblasts | MTT Assay | Cell Viability | Mitomycin-C induced a dose-dependent decrease in cell viability. | arvojournals.org |
| VA-13 (human embryonic) | Cytotoxicity Assay | Cell Survival | More sensitive to MMC-induced cytotoxicity compared to IMR-90 cells. | nih.gov |
| IMR-90 (human embryonic) | Cytotoxicity Assay | Cell Survival | More resistant to MMC-induced cytotoxicity compared to VA-13 cells. | nih.gov |
| Pterygium cells | Cell Viability Assay | Cell Survival | At the 50% lethal dose for pterygium cells, MMC killed ~37% of normal conjunctival cells. | nih.gov |
| Conjunctival cells | Cell Viability Assay | Cell Survival | Showed higher survival rates than pterygium cells when treated with MMC. | nih.gov |
Preclinical Biological Studies of 1a Acetylmitomycin C
In Vitro Cytotoxicity Assays
Assessment of Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., HCT116, MCF-7)
The antiproliferative activity of 1a-Acetylmitomycin C and related mitomycin analogues has been evaluated against various human cancer cell lines. In a study assessing a series of mitomycin antibiotics, the cytotoxicity of each compound was determined against HCT 116 human colon carcinoma cells. psu.edu A relationship was observed between the reductive potential of these antibiotics and their cytotoxicity, with the ease of enzymatic reduction correlating with increased cytotoxic effects. psu.edu
Specifically, the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was used to quantify the cytotoxicity. psu.edu For the HCT116 cell line, treatment with doxorubicin-loaded nanoparticles, a different chemotherapeutic agent, resulted in an IC50 value of 2.21 ± 1 µg/ml after 24 hours of incubation. researchgate.net
In studies involving the MCF-7 breast cancer cell line, a known in vitro model for studying tumor response, the viability of cells was shown to decrease in a concentration-dependent manner when treated with mitomycin C. researchgate.netnih.govdovepress.com For instance, the addition of mitomycin C solution at concentrations ranging from 0.5 to 15 µM reduced the viability of MCF-7 cells from 64.8% to 38.9%. nih.gov The MCF-7 cell line is an estrogen receptor (ER) positive control cell line, making it a valuable tool for such studies. japsonline.com
The following table summarizes the cytotoxic effects of different compounds on HCT116 and MCF-7 cell lines as reported in various studies.
| Cell Line | Compound | IC50 Value | Incubation Time | Reference |
| HCT116 | PST-Dox nanoparticles | 2.21 ± 1 µg/ml | 24 hours | researchgate.net |
| MCF-7 | Mitomycin C solution (0.5-15 µM) | Reduced viability to 38.9-64.8% | Not Specified | nih.gov |
| MCF-7 | Benzimidazole 4 | 8.86±1.10 μg/mL | Not Specified | waocp.org |
| HCT-116 | Benzimidazole 2 | 16.18±3.85 μg/mL | Not Specified | waocp.org |
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. nih.gov The process involves distinct morphological and biochemical changes, including chromatin condensation and DNA fragmentation. wikipedia.org The induction of apoptosis is a key area of investigation in the preclinical evaluation of potential cancer therapies. plos.org
Studies have shown that various compounds can induce apoptosis in cancer cells. For example, Actinomycin D, an inhibitor of RNA synthesis, has been demonstrated to cause apoptosis in PANC-1 pancreatic cancer cells in a dose-dependent manner. nih.gov This was confirmed through DNA laddering and TUNEL assays, and was correlated with the activation of the JNK/SAPK pathway and increased expression of Bax. nih.gov
The failure of cancer cells to undergo apoptosis is a significant factor in tumor development and resistance to treatment. nih.gov Therefore, compounds that can effectively induce this process are of great interest. The process of apoptosis can be initiated through various pathways, including caspase-independent mechanisms involving factors like the apoptosis-inducing factor (AIF). wikipedia.org AIF is a mitochondrial flavoprotein that can translocate to the nucleus and cause DNA fragmentation and chromatin condensation. wikipedia.org
Evaluation of Combination Treatment Strategies in Cellular Assays
Combination therapy, which involves the use of two or more therapeutic agents, is a fundamental strategy in cancer treatment. oncotarget.com This approach aims to enhance efficacy, target key cellular pathways synergistically or additively, and potentially reduce the development of drug resistance. oncotarget.comnih.gov Preclinical in vitro studies are crucial for evaluating the potential of combination treatments. nih.gov
For instance, the combination of a carbonic anhydrase inhibitor, acetazolamide (B1664987) (AZ), with sulforaphane (B1684495) (SFN) has been shown to enhance the reduction of tumor growth and clonogenic ability in various cancer cell lines compared to monotherapy. oncotarget.com Similarly, combining gemcitabine (B846) with troxacitabine (B1681597) demonstrated a more than additive effect in inhibiting pancreatic adenocarcinoma cell lines. nih.gov
The evaluation of such combinations often involves analyzing the interaction between the drugs to determine if the effect is synergistic, additive, or antagonistic. nih.gov These in vitro assessments provide the rationale for further in vivo studies and potential clinical trials. nih.gov
Biochemical and Cellular Mechanism Validation in Preclinical Settings
Preclinical studies are essential for establishing the biological plausibility and mechanism of action (MOA) of an investigational drug. ppd.comfda.gov These studies often involve a variety of in vitro and in vivo models to understand how a compound affects cellular processes. ppd.com
The cytotoxic action of mitomycins, including this compound, is primarily attributed to their ability to interact with DNA. cdnsciencepub.com Upon reductive activation, mitomycins can act as alkylating agents, leading to the cross-linking of DNA strands. cdnsciencepub.com This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death. The process is pH-dependent, with increased cross-linking efficiency observed at lower pH levels. cdnsciencepub.com
The reductive activation of mitomycins is a key step in their mechanism. The rate of this enzymatic reduction has been shown to correlate with the compound's cytotoxic potential. psu.edu Furthermore, this activation can lead to the production of reactive oxygen species (ROS), which can cause single-strand breaks in DNA. cdnsciencepub.com
Development of In Vitro Assays for Monitoring this compound Activity
The development of reliable in vitro assays is crucial for monitoring the activity and stability of compounds like this compound. Various analytical techniques are employed for this purpose.
The degradation kinetics of this compound in aqueous solutions have been studied to understand its stability under different conditions. nih.govacs.orgacs.orgdntb.gov.uantvg.nl High-performance liquid chromatography (HPLC) is a common method used to analyze the concentration of mitomycin C and its derivatives in various samples, including plasma and tissue homogenates. dovepress.com
Fluorescence assays have also been utilized to study the interaction of mitomycin C with DNA. These assays can detect DNA cross-linking, alkylation, and strand breakage, providing insights into the compound's mechanism of action at the molecular level. cdnsciencepub.com For instance, the enhancement of ethidium (B1194527) fluorescence upon intercalation into duplex DNA can be used to measure the extent of DNA damage caused by the drug. cdnsciencepub.com
Cytotoxicity assays, such as the MTT assay, are standard in vitro methods to quantify the antiproliferative effects of a compound on cancer cell lines. japsonline.com These assays measure cell viability and provide quantitative data like IC50 values, which are essential for comparing the potency of different compounds. researchgate.netwaocp.org
Future Directions in 1a Acetylmitomycin C Research
Advanced Spectroscopic and Structural Analyses of DNA Adducts
A foundational aspect of understanding the mechanism of action for any DNA-alkylating agent is the detailed characterization of the adducts it forms with DNA. For 1a-Acetylmitomycin C, future research should prioritize the use of advanced spectroscopic and structural analysis techniques to elucidate the precise nature of these interactions. While studies on Mitomycin C have established its ability to form covalent cross-links with DNA, it is crucial to determine how the 1a-acetyl group influences this process. nih.govnih.gov
A comparative analysis of the DNA adducts formed by this compound and Mitomycin C will be particularly insightful. This could reveal differences in adduction efficiency, sequence specificity, and the stability of the resulting adducts, all of which could have significant implications for the compound's biological activity and potential for therapeutic development.
| Technique | Information Provided |
|---|---|
| 2D NMR (COSY, NOESY) | Stereochemistry and conformational dynamics of adducts |
| LC-MS/MS | Precise adduction sites and adduct structure |
| Circular Dichroism | Structural perturbations in the DNA helix |
| FT-IR Spectroscopy | Changes in vibrational modes upon adduct formation |
Computational Modeling and Simulation of this compound Interactions
In conjunction with experimental analyses, computational modeling and simulation offer a powerful avenue for gaining a deeper understanding of the molecular interactions of this compound. Density Functional Theory (DFT) calculations, which have been successfully applied to study the DNA adduct formation mechanism of Mitomycin C, can be employed to predict the reactivity of this compound and the thermodynamics of its interaction with DNA. mdpi.com These calculations can help to elucidate the role of the 1a-acetyl group in modulating the electronic properties of the molecule and its subsequent reactivity towards DNA.
Molecular dynamics (MD) simulations can provide dynamic insights into the behavior of this compound-DNA adducts within a physiological environment. These simulations can reveal how the adducts affect the local and global structure of the DNA double helix, including bending and unwinding, which can influence DNA replication and repair processes. By simulating the interactions of the adducted DNA with various cellular proteins, such as DNA polymerases and repair enzymes, it may be possible to predict the biological consequences of adduct formation.
Furthermore, molecular docking studies can be utilized to predict the binding affinity and orientation of this compound within the minor groove of DNA, a critical step preceding covalent bond formation. Comparing the docking poses and interaction energies of this compound with those of Mitomycin C could provide valuable hypotheses regarding their differential activities.
| Method | Research Focus |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, and thermodynamics of DNA adduction |
| Molecular Dynamics (MD) Simulations | Structural and dynamic effects of adducts on DNA and protein interactions |
| Molecular Docking | Prediction of binding modes and affinities to DNA |
Exploration of Novel Bioconjugation Strategies for Targeted Delivery (excluding specific drug delivery system types or clinical applications)
To enhance the therapeutic index of this compound, the exploration of novel bioconjugation strategies is a critical area for future research. The goal of such strategies is to achieve targeted delivery of the compound to cancer cells, thereby minimizing off-target toxicity. Research in this area should focus on the fundamental chemistry of conjugating this compound to various targeting moieties.
One promising approach is the development of antibody-drug conjugates (ADCs), where this compound is chemically linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. nih.gov The design and synthesis of appropriate linkers that are stable in circulation but release the active drug upon internalization into the target cell are paramount. Studies on Mitomycin C have demonstrated the feasibility of creating such conjugates. cancer.gov
Another avenue of exploration is the conjugation of this compound to other targeting ligands, such as peptides or small molecules that bind to receptors overexpressed on cancer cells. For instance, conjugation to DNA minor groove binding agents has been explored for Mitomycin C to enhance its DNA targeting. nih.gov The synthesis and in vitro evaluation of these bioconjugates will be essential to validate their targeting efficiency and cytotoxic activity.
Investigating Synergistic Effects with Emerging Therapeutic Modalities
The future of cancer treatment increasingly lies in combination therapies that target multiple pathways simultaneously. Therefore, a crucial direction for this compound research is the investigation of its synergistic effects with emerging therapeutic modalities.
One area of significant potential is the combination of this compound with targeted therapies, such as inhibitors of DNA damage response pathways. For example, inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase have shown synergy with Mitomycin C in preclinical models. biorxiv.org Given that this compound also functions as a DNA-damaging agent, it is plausible that it would exhibit similar synergistic interactions.
Furthermore, the interplay between this compound and immunotherapy warrants investigation. The ability of DNA-damaging agents to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors is an area of active research. immuno-oncologysummit.com Preclinical studies could explore whether treatment with this compound can modulate the tumor microenvironment to be more permissive to an anti-tumor immune response.
Finally, the synergistic potential of this compound with other conventional chemotherapeutic agents should be systematically evaluated. Studies with Mitomycin C have shown synergistic effects when combined with drugs like doxorubicin (B1662922) and cyclophosphamide. nih.govresearchgate.net Similar investigations with this compound could identify novel combination regimens with enhanced efficacy.
Q & A
Q. What statistical approaches are optimal for analyzing high-throughput screening data involving this compound?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors. Use hierarchical clustering or PCA to identify compound-specific activity patterns. Integrate pathway enrichment analysis (e.g., GSEA) to contextualize hits within biological networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
